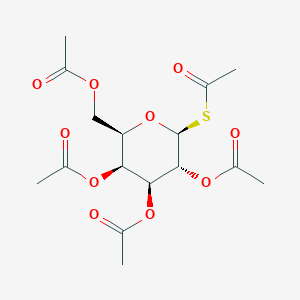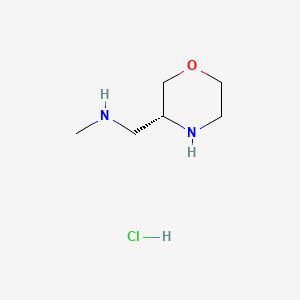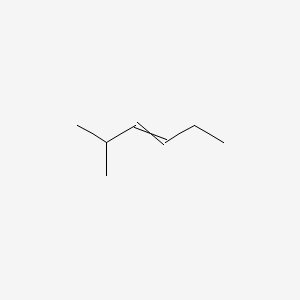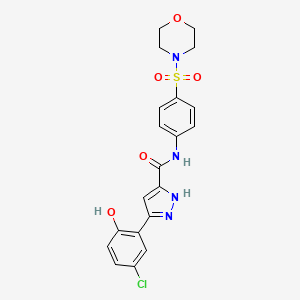![molecular formula C26H17FN2O5S B14093944 1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093944.png)
1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups and aromatic systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include substituted phenols, benzothiazoles, and chromeno[2,3-c]pyrroles. Key steps in the synthesis may involve:
Formation of the benzothiazole ring: This can be achieved through the cyclization of ortho-aminothiophenols with carboxylic acids or their derivatives under acidic conditions.
Coupling reactions: The benzothiazole moiety can be coupled with the chromeno[2,3-c]pyrrole core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Functional group modifications: Introduction of the ethoxy and hydroxy groups on the phenyl ring can be accomplished through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced at the benzothiazole ring or other reducible functional groups using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogens (Br2, Cl2), nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl ring.
科学的研究の応用
1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s aromatic systems and functional groups make it a candidate for the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
作用機序
The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups and aromatic systems allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
6-Ethyl-3-(4-fluorophenyl)-7-methoxy-4H-chromen-4-one: This compound shares structural similarities with the chromeno[2,3-c]pyrrole core and the fluorophenyl group.
1-(3-Ethoxy-4-methylphenyl)propan-1-ol: This compound has a similar ethoxyphenyl group but differs in the rest of its structure.
Uniqueness
1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno[2,3-c]pyrrole core with a benzothiazole moiety and multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C26H17FN2O5S |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
1-(3-ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H17FN2O5S/c1-2-33-19-11-13(7-10-17(19)30)22-21-23(31)15-5-3-4-6-18(15)34-24(21)25(32)29(22)26-28-16-9-8-14(27)12-20(16)35-26/h3-12,22,30H,2H2,1H3 |
InChIキー |
QFUXLJJSNANCPY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B14093862.png)

![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)
![1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093899.png)
![(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14093907.png)



![benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride](/img/structure/B14093934.png)

